Methyl-2-(3-Oxocyclopentyl)acetat

Übersicht

Beschreibung

(S)-3-Oxo-cyclopentaneacetic acid methyl ester is a synthetic intermediate useful for pharmaceutical synthesis.

Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von Methyl-2-(3-Oxocyclopentyl)acetat

1. Herstellung von Hydrogelen zur Freisetzung von bioaktiven Verbindungen this compound wird zur Herstellung von Hydrogelen verwendet, die als Abgabesysteme dienen. Diese Hydrogele sind so konzipiert, dass sie bioaktive Carbonyl-Derivate langsam freisetzen, wodurch eine kontrollierte Methode zur Verabreichung therapeutischer Wirkstoffe bereitgestellt wird .

Parfümindustrie Blumige und jasminartige Düfte: Diese Verbindung wird auch in der Parfümindustrie aufgrund ihrer blumigen und jasminartigen Geruchseigenschaften verwendet. Es wird in verschiedenen Arten von Düften verwendet und verleiht Produkten einen charakteristischen und angenehmen Duft .

Pharmazeutische Synthese Synthetisches Zwischenprodukt: Darüber hinaus dient this compound als synthetisches Zwischenprodukt in der pharmazeutischen Forschung. Es wird bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet, was seine Bedeutung in der pharmazeutischen Chemie unterstreicht .

Biologische Aktivität

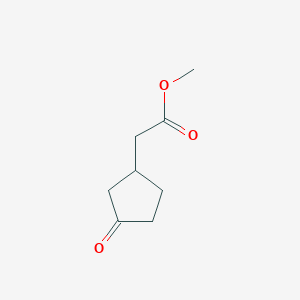

Methyl 2-(3-oxocyclopentyl)acetate (CAS Number: 2630-38-8) is an organic compound with a molecular formula of C₈H₁₂O₃. This compound has gained attention due to its potential biological activities, particularly in the context of plant physiology and possible therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on the available literature.

Chemical Structure and Properties

Methyl 2-(3-oxocyclopentyl)acetate features a cyclopentyl ring and a ketone functional group, contributing to its unique chemical properties. The compound is characterized by a fruity aroma reminiscent of pineapple, making it valuable in the food and fragrance industries. Its structural similarity to jasmonic acid derivatives suggests potential interactions with biological pathways involved in plant stress responses and development.

Plant Physiology

Research indicates that methyl 2-(3-oxocyclopentyl)acetate exhibits significant biological activity in plants. Notably, it has been shown to induce nicotine accumulation in Nicotiana attenuata leaves, akin to the effects of methyl jasmonate. This suggests that the compound may act as a signaling molecule, influencing metabolic pathways related to defense responses against herbivory or environmental stressors.

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Methyl 2-(3-oxocyclopentyl)acetate | Induces nicotine accumulation in plants | |

| Methyl jasmonate | Involved in plant defense mechanisms | |

| Methyl dihydrojasmonate | Anti-inflammatory properties |

The exact mechanism of action for methyl 2-(3-oxocyclopentyl)acetate remains largely unexplored. However, due to its structural similarity to jasmonic acid, it is hypothesized that it may interact with specific receptors involved in plant signaling pathways related to stress responses. This interaction could potentially mimic some functions of jasmonic acid, which is known for its role in plant defense mechanisms.

Safety and Toxicology

Preliminary assessments suggest that compounds within the cyclopentanone group, including methyl 2-(3-oxocyclopentyl)acetate, exhibit low acute toxicity and minimal skin irritation at current usage levels. No significant mutagenic or genotoxic activities have been observed in standard assays . Further toxicological studies are necessary to establish safety profiles for broader applications.

Synthesis

The synthesis of methyl 2-(3-oxocyclopentyl)acetate typically involves the esterification of 3-oxocyclopentylacetic acid with methanol. The general synthetic route includes:

- Reactants : 3-Oxocyclopentylacetic acid and methanol.

- Reaction Conditions : Acid catalysis may be employed to facilitate the esterification process.

- Purification : The product can be purified through standard organic chemistry techniques such as distillation or chromatography.

Eigenschaften

IUPAC Name |

methyl 2-(3-oxocyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXMFVOUUXTIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463262 | |

| Record name | Methyl 2-(3-oxocyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2630-38-8, 34130-51-3 | |

| Record name | Methyl 2-(3-oxocyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(3-oxocyclopentyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.